3,4-Dibromo-2,6-difluorotoluene is a halogenated aromatic compound characterized by the presence of two bromine atoms and two fluorine atoms on a toluene backbone. Its molecular formula is C7H4Br2F2. This compound is classified within the family of halogenated benzenes and is notable for its unique reactivity and potential applications in various scientific fields.
The synthesis of 3,4-Dibromo-2,6-difluorotoluene typically involves the bromination of 2,6-difluorotoluene. Common methods include:
The molecular structure of 3,4-Dibromo-2,6-difluorotoluene features a toluene ring with bromine atoms at positions 3 and 4, and fluorine atoms at positions 2 and 6. The compound's structure can be represented using various chemical notation systems, including:
CC1=C(C(=C(C=C1F)Br)F)Br3,4-Dibromo-2,6-difluorotoluene can participate in several types of chemical reactions:
The mechanism of action of 3,4-Dibromo-2,6-difluorotoluene involves its interaction with various biological molecules due to its halogen substituents. These interactions can influence molecular reactivity and binding affinities, making it a valuable compound for studying halogenated aromatic compounds' biological effects.
3,4-Dibromo-2,6-difluorotoluene has various applications across scientific disciplines:
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: